2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives exhibit alpha1-adrenergic affinity. Compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole (5) demonstrated high affinity (Ki = 22 nM) for alpha1-ARs .
- Application : PPZ2, a derivative of the compound, selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . This modulation could impact cellular processes and neuroprotection.
- Application : PPZ2 induces BDNF-like neurite growth and neuroprotection in cultured neurons . This suggests potential applications in neurodegenerative diseases.
- Application : Compound 8d (a derivative) inhibited migration and invasion of A549 lung cancer cells . Further exploration could reveal its potential as an anticancer agent.
- Application : Alpha1-ARs are promising targets for CNS drug discovery. Compounds like 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized and characterized .
Alpha1-Adrenergic Receptor Antagonists
TRPC Channel Modulation
Neurite Growth and Neuroprotection
Anticancer Properties
Central Nervous System Drug Discovery
Pharmacokinetic Profiling
properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-8-9-17(2)20(14-16)27-10-12-28(13-11-27)24-25-21-19(18-6-4-3-5-7-18)15-30-22(21)23(29)26-24/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSWVQUSYORFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one |
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